molecular formula C6H8ClN2O2P B14515970 4-Chlorophenyl phosphorodiamidate CAS No. 62868-66-0

4-Chlorophenyl phosphorodiamidate

Cat. No.: B14515970
CAS No.: 62868-66-0
M. Wt: 206.57 g/mol
InChI Key: QMSGCDNYZNFWKD-UHFFFAOYSA-N
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Description

4-Chlorophenyl phosphorodiamidate is a chemical reagent of significant interest in medicinal chemistry and pharmaceutical research, primarily serving as a critical synthetic intermediate. Its core research value lies in its role as a building block for the construction of complex, hybrid molecules with potential biological activity. For instance, this compound is instrumental in the synthesis of novel quinazoline-piperazine phosphorodiamidate hybrids, which have been demonstrated to function as potent DNA gyrase inhibitors. DNA gyrase is a essential bacterial enzyme, making it a promising target for new antibacterial agents in the fight against antimicrobial resistance (AMR) . Beyond small molecule hybrids, the phosphorodiamidate functional group is a defining component of an important class of oligonucleotide analogs known as Phosphorodiamidate Morpholino Oligomers (PMOs) . PMOs are single-stranded nucleic acid analogs with a backbone composed of morpholine rings linked by phosphorodiamidate groups . These synthetic oligomers are used extensively in molecular biology as steric-blocking agents to modify gene expression and are also approved as therapeutic drugs for genetic disorders such as Duchenne muscular dystrophy . The unique properties of the phosphorodiamidate linkage, which is uncharged and nuclease-resistant, contribute to the high stability and favorable safety profile of these therapeutic agents . Researchers utilize this compound and related compounds in the development of such advanced oligonucleotide therapeutics and antimicrobial agents, making it a valuable reagent for probing biological mechanisms and developing new therapeutic strategies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62868-66-0

Molecular Formula

C6H8ClN2O2P

Molecular Weight

206.57 g/mol

IUPAC Name

1-chloro-4-diaminophosphoryloxybenzene

InChI

InChI=1S/C6H8ClN2O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,(H4,8,9,10)

InChI Key

QMSGCDNYZNFWKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OP(=O)(N)N)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chlorophenyl Phosphorodiamidate and Its Chemical Precursors

Synthesis of 4-Chlorophenyl Phosphorodichloridate as a Key Intermediate

4-Chlorophenyl phosphorodichloridate serves as a crucial building block for the introduction of the 4-chlorophenoxy phosphoryl group. tcichemicals.comthermofisher.com It is a reactive compound used as a phosphorylating agent in the preparation of various derivatives, including antimicrobial and antitumor agents. tandfonline.comresearchgate.net

Reaction Pathways from Phosphorus Oxychloride and 4-Chlorophenol (B41353)

The primary and most direct route to 4-chlorophenyl phosphorodichloridate involves the reaction of 4-chlorophenol with an excess of phosphorus oxychloride (POCl₃). In this reaction, the hydroxyl group of 4-chlorophenol attacks the phosphorus center of phosphorus oxychloride, leading to the displacement of a chloride ion and the formation of a P-O-aryl bond. The reaction releases hydrogen chloride (HCl) as a byproduct.

A general representation of this reaction is as follows: C₆H₄ClOH + POCl₃ → C₆H₄ClOP(O)Cl₂ + HCl

While specific, detailed procedures for this exact transformation are not extensively documented in readily available literature, analogous reactions, such as the synthesis of substituted phenyl salicylates using phosphorus oxychloride, provide insight into the typical reaction conditions. orgsyn.org These reactions are often heated to facilitate the reaction, for instance, at temperatures around 75-80°C. orgsyn.org The reaction progress can be monitored for the consumption of the starting phenol (B47542).

Control of Selectivity in Chlorination and Esterification

The reaction between a phenol and phosphorus oxychloride can theoretically yield a mixture of products, including the desired phosphorodichloridate, as well as the di- and tri-substituted phosphate (B84403) esters. The control of selectivity to favor the formation of the monosubstituted product, 4-chlorophenyl phosphorodichloridate, is critical for its use as a synthetic intermediate.

The stoichiometry of the reactants is a key factor in controlling the outcome. The use of a significant excess of phosphorus oxychloride shifts the equilibrium towards the formation of the phosphorodichloridate and minimizes the formation of di- and tri-arylated phosphate byproducts. The removal of the HCl byproduct, for instance by conducting the reaction under a flow of inert gas or by using a mild base, can also drive the reaction to completion. The reaction temperature is another important parameter; lower temperatures can help to control the reactivity and prevent the formation of undesired byproducts.

Direct Synthesis of 4-Chlorophenyl Phosphorodiamidate Derivatives

The conversion of the highly reactive 4-chlorophenyl phosphorodichloridate to phosphorodiamidates is achieved through amination reactions, where the two chlorine atoms on the phosphorus center are substituted by amino groups.

Amination Reactions on Phosphorus(V) Centers

The reaction of 4-chlorophenyl phosphorodichloridate with an amine is a direct method for the formation of phosphorodiamidate bonds. The nucleophilic amine attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This process is repeated for the second chloride, yielding the phosphorodiamidate. A base, often an excess of the reacting amine or a non-nucleophilic tertiary amine like triethylamine (B128534), is required to neutralize the HCl generated during the reaction.

The general reaction scheme is: C₆H₄ClOP(O)Cl₂ + 4 RNH₂ → C₆H₄ClOP(O)(NHR)₂ + 2 RNH₃Cl

The nature of the amine (primary or secondary) and its steric and electronic properties can influence the reaction rate and yield. The synthesis of complex phosphorodiamidate morpholino oligonucleotides, for example, utilizes chlorophosphoramidate chemistry where a morpholino ring amine is the nucleophile. orgsyn.org

One-Pot and Multistep Approaches for Phosphorodiamidate Bond Formation

Both one-pot and multistep procedures can be employed for the synthesis of this compound and its derivatives.

Multistep Approach: The most common approach is a two-step synthesis.

Synthesis of the intermediate: 4-Chlorophenyl phosphorodichloridate is first synthesized and isolated from 4-chlorophenol and phosphorus oxychloride.

Amination: The purified phosphorodichloridate is then reacted with the desired amine to yield the final phosphorodiamidate. This method allows for the purification of the intermediate, which can lead to a purer final product.

One-Pot Approach: A one-pot synthesis involves the sequential addition of reagents to a single reaction vessel without the isolation of intermediates. For the synthesis of this compound, this would involve the reaction of 4-chlorophenol with phosphorus oxychloride, followed by the in-situ addition of the amine to the resulting phosphorodichloridate. While potentially more efficient in terms of time and resources, one-pot syntheses can be more challenging to optimize and may lead to a greater variety of byproducts, making purification more complex. One-pot syntheses of other complex molecules containing a 4-chlorophenyl group have been reported, demonstrating the feasibility of such approaches in related systems. researchgate.net

The table below summarizes the key features of these two approaches.

FeatureMultistep SynthesisOne-Pot Synthesis
Intermediate Isolation YesNo
Purity of Final Product Generally higherMay require more extensive purification
Process Efficiency Can be more time and resource-intensiveGenerally more time and resource-efficient
Optimization Each step can be optimized independentlyMore complex to optimize

Influence of Reaction Conditions and Catalysis (e.g., Lewis Acid Catalysis)

The conditions under which the amination of 4-chlorophenyl phosphorodichloridate is carried out can significantly impact the reaction's outcome. Key parameters include the solvent, temperature, and the presence of catalysts.

Reaction Conditions:

Solvent: Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly used to prevent reaction with the solvent.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and to minimize side reactions.

Base: The choice of base to scavenge the generated HCl is important. While an excess of the reacting amine can be used, a tertiary amine like triethylamine or N,N-diisopropylethylamine is often preferred as it does not compete in the nucleophilic substitution.

Catalysis: Lewis acid catalysis can be employed to enhance the electrophilicity of the phosphorus center, thereby accelerating the rate of nucleophilic substitution by the amine. While specific examples for the synthesis of this compound are not prevalent in the literature, the principle is applicable. Lewis acids such as tin(IV) compounds have been shown to catalyze reductive amination reactions. In the context of phosphorodiamidate synthesis, a Lewis acid could coordinate to the phosphoryl oxygen, increasing the positive charge on the phosphorus atom and making it more susceptible to attack by the amine. Polyphosphoric acid has also been used as a catalyst in related one-pot syntheses.

Convergent and Solid-Phase Synthesis Strategies for Phosphorodiamidate-Containing Oligomers

Convergent and solid-phase synthesis strategies have been pivotal in the advancement of phosphorodiamidate-containing oligomers. These approaches offer advantages in purification and the ability to build long oligomers with high fidelity. The two predominant methods, the H-phosphonate and phosphoramidite (B1245037) approaches, have been adapted and optimized for the unique chemical requirements of phosphorodiamidate linkages.

H-Phosphonate and Phosphoramidite Approaches for Oligonucleotide Analogues

The H-phosphonate and phosphoramidite methods represent two distinct yet related pathways for the formation of the phosphorodiamidate internucleotide linkage in oligonucleotide analogues.

The H-phosphonate approach has been explored for the synthesis of PMOs on a solid support. gene-tools.com A notable advancement in this area is the development of a convergent synthetic strategy. This method significantly reduces coupling times through the use of phosphonium-type condensing reagents. nih.govresearchgate.net This convergent approach has been successfully applied to the synthesis of PMO fragments up to an 8-mer containing all four nucleobases with high coupling efficiency, marking the first report of a convergent synthesis for PMOs. nih.govresearchgate.netdntb.gov.ua This development holds promise for facilitating the large-scale production of PMOs. nih.govresearchgate.net

The phosphoramidite approach , a cornerstone of standard DNA and RNA synthesis, has been successfully adapted for the creation of PMOs and their chimeras on automated DNA synthesizers. acs.orgnih.gov A key innovation in this method involves the initial generation of a boranephosphoroamidate morpholino internucleotide linkage, which is subsequently converted to the desired phosphorodiamidate linkage via oxidative substitution with various amines. acs.orgnih.gov This strategy is advantageous as it is compatible with standard DNA/RNA synthesis procedures and allows for the synthesis of PMO-DNA chimeras with the conventional 3' to 5' directionality. acs.org This compatibility is a significant improvement over earlier PMO synthesis methods that proceeded in the 5' to 3' direction, thereby limiting the creation of chimeric oligomers. nih.gov Furthermore, a streamlined 5′→3′ phosphoramidite approach using 5′-morpholino phosphoramidites has been developed, demonstrating compatibility with automated DNA synthesizers and standard nucleobase protecting groups, which could make the large-scale synthesis of PMOs more commercially viable. chemrxiv.orgchemrxiv.org

ApproachKey FeaturesAdvantages
H-Phosphonate Utilizes H-phosphonate monomers and a condensing reagent. A convergent strategy has been developed. nih.govresearchgate.netReduced coupling times with phosphonium-type reagents. nih.govresearchgate.net Enables convergent synthesis of PMO fragments. nih.govresearchgate.netdntb.gov.ua
Phosphoramidite Employs phosphoramidite monomers and an activator, often on an automated synthesizer. acs.orgnih.gov Can proceed via a boranephosphoroamidate intermediate. acs.orgnih.govCompatible with standard DNA/RNA synthesis. acs.org Allows for the synthesis of 3' to 5' linked PMO-DNA chimeras. acs.org Amenable to automation. chemrxiv.orgchemrxiv.org

Automated Synthesis Techniques for Phosphorodiamidate Morpholino Oligomers (PMOs)

The demand for PMOs for research and therapeutic applications has driven the development of automated synthesis techniques to improve throughput and reproducibility.

Significant progress has been made in the development of fully automated fast-flow synthesizers . uzh.chnih.gov These custom-designed instruments have dramatically reduced the time required for PMO synthesis, with coupling times being reduced by as much as 22-fold compared to previous methods. uzh.chnih.gov This rapid synthesis platform enables the production of milligram quantities of PMOs in a single day, facilitating the on-demand creation of these molecules for various applications. uzh.chnih.govmit.edu

Optimization of the solid-phase synthesis process is crucial for the efficiency of automated synthesis. Studies have focused on identifying the optimal reaction conditions, including the choice of organic base, additives, reaction temperature, and duration. For instance, N-ethylmorpholine has been identified as a suitable organic base, and the use of additives like lithium iodide can significantly enhance the efficiency of the coupling reaction. magtechjournal.com

Automated Synthesis AdvancementKey InnovationImpact
Fully Automated Fast-Flow Synthesis Custom-designed flow-based synthesizer. uzh.chnih.govReduces coupling times by up to 22-fold, enabling rapid, on-demand synthesis. uzh.chnih.govmit.edu
Adaptation of DNA Synthesizers Use of trityl and Fmoc-protected chlorophosphoramidate monomers. acs.orgAllows for PMO synthesis on commercially available equipment with improved yields. acs.org
Process Optimization Systematic screening of bases, additives, temperature, and time. magtechjournal.comEnhances coupling efficiency and overall synthesis performance. magtechjournal.com

Mechanistic Investigations of 4 Chlorophenyl Phosphorodiamidate Reactions and Transformations

Elucidation of Reaction Mechanisms in Phosphorodiamidate Formation

The formation of the phosphorodiamidate linkage is a multi-step process that can proceed through several pathways, often involving highly reactive transient species. The precise mechanism can be influenced by the starting materials, catalysts, and reaction conditions.

The synthesis of aryl phosphorodiamidates, including the 4-chlorophenyl derivative, often begins with a phosphorus source like phosphorus oxychloride. Reaction with an alcohol or phenol (B47542), such as 4-chlorophenol (B41353), can generate a phosphorochloridate intermediate. mdpi.com For instance, a magnesium chloride-catalyzed reaction of a phenol and phosphorus oxychloride is a known method to generate a phosphorochloridate, which is then used for the phosphorylation of amines to create the P-N linkage. mdpi.com

Alternatively, phosphoramidite (B1245037) chemistry provides a common route where activators like tetrazole play a crucial role. Mechanistic studies have shown that tetrazole acts as a nucleophilic catalyst, in addition to being an acid catalyst. nih.gov This suggests the formation of a highly reactive phosphoro-tetrazolide intermediate. The synthesis can also proceed through an iodophosphoramidate intermediate, where a tert-butyl group is removed via an SN1 mechanism during an oxidation step, and the resulting iodo group is subsequently displaced by an amine. chemrxiv.org In certain automated synthesis protocols, chlorophosphoramidate monomers are used, highlighting the role of these chlorinated intermediates in the stepwise formation of the phosphorodiamidate bond. acs.orgnih.gov

The table below summarizes key intermediates in phosphorodiamidate synthesis.

Intermediate TypePrecursorsRole in SynthesisSource(s)
PhosphorochloridatePhenol, Phosphorus OxychlorideActivated phosphorus species for subsequent reaction with amines. mdpi.com
ChlorophosphoramidateMorpholino MonomersUsed as active monomers in automated solid-phase synthesis. acs.orgnih.gov
IodophosphoramidatetBu-protected phosphoramidite, IodineFormed during oxidative coupling; the iodo group is a leaving group replaced by an amine. chemrxiv.org
Phosphonium SpeciesH-phosphonate, Condensing ReagentPowerful condensing reagents facilitate efficient P-N bond formation. dntb.gov.ua
Phosphoro-tetrazolidePhosphoramidite, TetrazoleHighly reactive species formed via nucleophilic catalysis by tetrazole. nih.gov

Intramolecular reactions are pivotal in both the synthesis and degradation of phosphorodiamidates. During hydrolytic reactions of related phosphoramidate (B1195095) structures, the neighboring 2'-hydroxyl group can perform an intramolecular nucleophilic attack on the phosphorus atom. nih.gov This attack leads to the formation of a transient, high-energy phosphorane-like intermediate or transition state. nih.gov The formation of such cyclic intermediates, like a 2'-O,3'-N-cyclic phosphoramidate, has been proposed as a probable, though often experimentally unverified, step in reactions under acidic conditions. nih.gov

In synthetic strategies, intramolecular cycloadditions of molecules containing both diene and dienophile motifs are used to construct complex polycyclic systems. nih.gov While not directly forming the phosphorodiamidate bond itself, these strategies show the utility of intramolecular attack in building complex molecular architectures that may contain this moiety. nih.gov Kinetic studies of peptide cyclization have also detailed mechanisms involving the deprotonation of an amide NH group, followed by a nucleophilic attack on a carbonyl carbon to form a cyclic tetrahedral intermediate, a principle analogous to potential side reactions or synthetic steps in phosphorodiamidate chemistry. researchgate.net

Catalytic Pathways in P-N Bond Formation (e.g., Copper-Catalyzed Processes)

Transition metal catalysis offers efficient and selective routes for forming P-N bonds. Copper-catalyzed processes are particularly notable for their cost-effectiveness and use of environmentally friendly reagents. nih.gov These methods often involve the oxidative cross-coupling of H-phosphonates and amines, using air as a green oxidant. nih.gov The first copper-catalyzed diastereoselective synthesis of P-chiral phosphoramidate prodrugs has been reported, demonstrating the power of this approach to control stereochemistry. rsc.org Such procedures allow for the synthesis of diastereomerically-enriched products. rsc.org

Beyond copper, other transition metals are employed. Iridium(III)-based catalysts have been used to synthesize phosphoramidates from amides or ketones and a phosphoryl azide, with yields ranging from 41–99%. nih.gov Palladium catalysis is also utilized, for example, in the synthesis of benzofused phosphacycles through carbon-phosphorus bond cleavage. nih.gov The choice of catalyst can significantly influence the reaction pathway and product selectivity.

Stereochemical Control and Diastereoselective Synthesis of Phosphorodiamidates

The phosphorus atom in a phosphorodiamidate like 4-chlorophenyl phosphorodiamidate is a stereogenic center when its substituents are different, leading to the possibility of RP and SP stereoisomers. acs.org Controlling the stereochemistry at this center is critical, as different diastereomers can exhibit profoundly different biological activities. researchgate.net

Diastereoselective synthesis aims to preferentially form one stereoisomer over the other. In the synthesis of (aryloxy)phosphoramidate prodrugs, the choice of phenol has a significant impact on diastereoselectivity. researchgate.net Reactions involving 3- or 4-substituted phenols, such as 4-chlorophenol, generally yield much better diastereoselectivities compared to 2-substituted phenols. researchgate.net A reported diastereoselective synthesis of new (SP)-arylphosphoramidates achieved high diastereomeric excesses (up to ≥ 95% de). researchgate.net

Copper-catalyzed reactions have also been successfully applied to achieve diastereoselective synthesis of P-chiral phosphoramidates. rsc.org Furthermore, the choice of activating agent during the synthesis of phosphorothioate (B77711) linkages, which are structurally related to phosphorodiamidates, can influence the stereochemical ratio (Rp/Sp) of the resulting bonds. nih.gov This highlights that various components of the reaction system can be tuned to achieve stereochemical control. nih.gov

The table below shows factors influencing the diastereoselectivity of phosphorodiamidate synthesis.

FactorObservationOutcomeSource(s)
Phenol Substitution Pattern3- or 4-substituted phenols vs. 2-substituted phenols.Significantly better diastereoselectivities are achieved with 3- or 4-substituted phenols. researchgate.net
Chiral AuxiliaryUse of (S)-4-isopropylthiazolidine-2-thione.Enables diastereoselective formation of a key phosphorodiamidate intermediate. researchgate.net
Metal CatalystCopper-based catalysts.Enables the first reported diastereoselective synthesis of P-chiral phosphoramidate prodrugs. rsc.org
Activating AgentChoice of activator in solid-phase synthesis.Influences the Rp/Sp ratio of resulting phosphorus-centered chirality. nih.gov

Stability and Degradation Mechanisms of Phosphorodiamidate Linkages in Diverse Chemical Environments

The stability of the phosphorodiamidate linkage is highly dependent on the chemical environment, particularly pH. Generally, these linkages are resistant to degradation by a wide array of enzymes, including nucleases and proteases, which makes them suitable for in vivo applications. nih.govgene-tools.com Phosphorodiamidate morpholino oligomers (PMOs) have been shown to be completely resistant to 13 different hydrolases found in serum and plasma. nih.gov

However, the P-N bond is susceptible to chemical hydrolysis, especially under acidic conditions. nih.gov The degradation is often initiated by the protonation of the nitrogen atom, which facilitates a nucleophilic attack by water, leading to the cleavage of the P-N bond. nih.gov Detailed kinetic studies on related structures show a clear pH-dependent degradation profile. nih.gov

Alkaline Conditions (pH > 9): The primary reaction is a hydroxide (B78521) ion-catalyzed hydrolysis, leading to cleavage that produces a phosphoramidate and an alcohol (or amine). nih.gov

Neutral to Moderately Acidic Conditions (pH 6-8): A pH-independent intramolecular attack from a neighboring hydroxyl group can compete with base-catalyzed cleavage. nih.gov

Acidic Conditions (pH 2-6): Acid-catalyzed cleavage of the P-N bond becomes the dominant reaction pathway. nih.gov

Strongly Acidic Conditions (pH < 2): Hydrolysis of the P-O bond can begin to compete with, and even surpass, the rate of P-N bond cleavage. nih.gov

Some phosphorodiamidate prodrugs are designed to be stable in acidic and neutral media but are efficiently processed by specific enzymes like carboxypeptidases to release the active monophosphate within cells. nih.gov

The table below summarizes the degradation behavior of phosphoramidate linkages.

pH RangeDominant ReactionMechanismProductsSource(s)
> 9Hydroxide-catalyzed hydrolysisFirst-order in [OH⁻], attack on phosphorus.Phosphoramidate + Uridine nih.gov
6 - 8Intramolecular attack / Base-catalyzed cleavagepH-independent attack by 2'-OH competes with hydrolysis.2'-phosphate / Dephosphorylated nucleoside nih.gov
2 - 6Acid-catalyzed P-N cleavageFirst-order in [H⁺], protonation of N facilitates water attack.Amine + 5'-phosphate nih.gov
< 2P-O bond hydrolysisCompetes with P-N cleavage, may involve a cyclic intermediate.2'-phosphate + Uridine nih.gov

Advanced Spectroscopic and Computational Characterization of 4 Chlorophenyl Phosphorodiamidate Structures

Applications of Multinuclear NMR Spectroscopy (e.g., ³¹P NMR) for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. magritek.com For phosphorodiamidates, multinuclear NMR, particularly focusing on the ³¹P nucleus, offers direct and detailed information about the chemical environment of the phosphorus atom.

³¹P NMR spectroscopy is highly effective due to the 100% natural abundance of the ³¹P isotope and its wide range of chemical shifts, which are sensitive to the electronic and steric environment of the phosphorus center. magritek.comaiinmr.com The chemical shift of a phosphoramidate (B1195095) typically appears in a distinct region of the spectrum, generally between 140 ppm and 155 ppm. magritek.com This allows for straightforward identification and purity assessment.

A key application of ³¹P NMR in the study of 4-Chlorophenyl phosphorodiamidate is the identification of stereoisomers. The phosphorus (III) center in many phosphoramidite (B1245037) precursors is chiral, leading to the existence of diastereomers. magritek.com These diastereomers are often distinguishable in the ³¹P NMR spectrum, appearing as two separate signals, which allows for the determination of their relative ratios.

Furthermore, ³¹P NMR is a powerful technique for monitoring reaction progress and studying reaction mechanisms. For instance, it has been used to investigate the stereochemical course of the conversion of phosphoramidate diesters into phosphotriesters. nih.gov Such studies can elucidate whether a reaction proceeds with retention or inversion of configuration at the phosphorus center by analyzing the ³¹P NMR spectra of reactants and products. nih.gov By observing changes in chemical shifts and the appearance of new signals corresponding to intermediates or products, detailed mechanistic pathways can be proposed. nih.govresearchgate.net

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Relevant Phosphorus Compounds

Compound ClassTypical ³¹P Chemical Shift Range (ppm)Reference
Phosphoramidites140 to 155 magritek.com
Phosphonium SaltsUpfield from PCl₄⁺ windows.net
Six-coordinate PhosphorusShifted upfield by ~ -100 ppm upon formation windows.net
PCl₆⁻ Anion~ -144 windows.net

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of molecular formulas. researchgate.netnih.gov

The utility of mass spectrometry extends to structural elucidation through the analysis of fragmentation patterns, typically generated by techniques like electron ionization (EI) or collision-activated dissociation (CAD) in tandem mass spectrometry (MS/MS). researchgate.nettandfonline.com Organophosphorus compounds exhibit characteristic fragmentation pathways that provide a fingerprint for their identification. nih.gov

For aromatic organophosphorus compounds, common fragmentation processes include the cleavage of the P-O, P-N, and P-Cl bonds. The presence of the 4-chlorophenyl group would be expected to produce characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl) in the fragment ions containing this moiety. General fragmentation patterns for aromatic organophosphorus compounds often involve the formation of ions such as [C₆H₆O]⁺ (m/z = 94.0409) under EI conditions. nih.gov The phosphorodiamidate core itself will undergo specific cleavages, such as the loss of amido groups (-NH₂).

By coupling liquid chromatography (LC) with mass spectrometry (LC-MS), complex reaction mixtures can be separated, and each component can be identified. auburn.edu This is invaluable for reaction monitoring, allowing for the detection of starting materials, intermediates, byproducts, and the final product, thereby providing a comprehensive overview of the reaction progress and purity.

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment IonDescription
[M+H]⁺Protonated molecular ion
[M - NH₂]⁺Loss of an amino group
[M - 2NH₂]⁺Loss of both amino groups
[ClC₆H₄OPO₂H₂]⁺Fragment containing the chlorophenyl phosphate (B84403) moiety
[ClC₆H₄O]⁺Chlorophenoxy cation
[C₆H₄Cl]⁺Chlorophenyl cation

X-ray Diffraction Studies of this compound Derivatives

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For derivatives of this compound, this technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

While the crystal structure of this compound itself may not be widely reported, studies on analogous structures, such as those containing phosphonate (B1237965) or other 4-chlorophenyl-substituted moieties, demonstrate the power of this method. nih.govnih.govresearchgate.net For example, X-ray studies on phosphonate-inhibited enzymes have revealed the geometry of the phosphorus center in a tetracoordinated state, providing analogs for transition states in enzymatic reactions. nih.gov Similarly, diffraction data for various compounds containing the 4-chlorophenyl group have been used to establish their crystal systems, space groups, and unit cell parameters. nih.govresearchgate.net

This structural information is critical for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. In the context of this compound derivatives, hydrogen bonds involving the N-H protons of the amido groups and the phosphoryl oxygen are expected to be significant features in the crystal lattice. These detailed structural insights are essential for validating computational models and establishing structure-property relationships. mdpi.com

Computational Chemistry: Quantum Mechanical and Molecular Dynamics Simulations

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the electronic structure, properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.govscispace.com By optimizing the molecular geometry, DFT calculations can predict bond lengths and angles that can be compared with experimental X-ray diffraction data for validation. researchgate.netnih.gov

A key output of DFT calculations is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher chemical reactivity. nih.govaimspress.com For this compound, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen and oxygen atoms, while the LUMO may be centered on the aromatic ring and the P=O bond.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govaimspress.com For this compound, negative potential (red/yellow) would be expected around the phosphoryl oxygen and the chlorine atom, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be found around the amide hydrogens, indicating sites for nucleophilic interaction. nih.gov

Table 3: Representative Frontier Molecular Orbital Data from DFT Calculations on a Related Molecule (5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole)

ParameterEnergy (eV)Reference
HOMO-6.49 nih.gov
LUMO-1.53 nih.gov
Energy Gap (ΔE)4.96 nih.gov

Theoretical Analysis of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energetics of reaction pathways. rsc.org Using methods like DFT, researchers can map out the potential energy surface for a chemical reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net

For reactions involving this compound, such as hydrolysis or substitution, computational analysis can determine the activation energy (the energy barrier of the transition state). This allows for the comparison of different possible mechanisms (e.g., concerted vs. stepwise, associative vs. dissociative) to predict the most favorable pathway. nih.govresearchgate.net For example, a DFT study on the conversion of phosphoramidate diesters proposed a one-step Sₙ2(P) process based on calculations of the key transition state. nih.gov These theoretical insights into reaction energetics are fundamental to understanding and controlling the chemical transformations of the compound.

By combining the structural, electronic, and energetic data from computational studies, it is possible to build predictive models for structure-reactivity relationships. These models, often referred to as Quantitative Structure-Activity Relationships (QSAR), aim to correlate calculated molecular descriptors with observed chemical or biological activity.

For this compound and its derivatives, descriptors derived from DFT calculations—such as the HOMO-LUMO gap, Mulliken atomic charges, and MEP values—can be used to predict reactivity. nih.govaimspress.com For instance, a series of derivatives could be modeled by systematically changing substituents on the phenyl ring or the amido groups. The calculated HOMO-LUMO gap for each derivative could then be correlated with its experimentally measured reaction rate in a specific transformation. A strong correlation would indicate that the frontier orbital energies are a primary determinant of reactivity for that reaction class. Such predictive models are invaluable for the rational design of new phosphorodiamidate compounds with tailored reactivity and properties.

Academic Research Applications and Contributions of 4 Chlorophenyl Phosphorodiamidate Moieties

Design and Application in Nucleotide Prodrug Strategies

The development of effective antiviral and anticancer therapies often relies on nucleoside analogues, which, to be active, must be phosphorylated to their corresponding monophosphate, diphosphate, and ultimately triphosphate forms within the cell. The initial phosphorylation to the monophosphate is frequently a rate-limiting step and a common mechanism of drug resistance. Prodrug strategies that deliver a pre-phosphorylated nucleoside analogue, in the form of a nucleotide, can bypass this critical step. Phosphorodiamidate-based approaches, particularly those incorporating a 4-chlorophenyl group, have proven to be a highly effective method for the intracellular delivery of nucleoside monophosphates. nih.govnih.gov

Phosphorodiamidates as Monophosphate Delivery Systems for Nucleoside Analogues

Phosphorodiamidate prodrugs are designed to mask the negative charges of the phosphate (B84403) group, thereby facilitating the molecule's passage across the cell membrane. nih.govnih.gov The general structure involves the phosphate of a nucleoside monophosphate being esterified with an aryl group, such as 4-chlorophenol (B41353), and also forming amide bonds with one or two amino acids or other amine-containing molecules. nih.gov This design creates a lipophilic, neutral molecule that can more readily diffuse into cells.

Once inside the cell, the phosphorodiamidate moiety is designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate. This "ProTide" technology has been instrumental in advancing nucleoside analogues that would otherwise have poor activity due to inefficient initial phosphorylation. nih.gov The 4-chlorophenyl group is a key component in this strategy, acting as a good leaving group during the intracellular bioactivation process. nih.gov

A significant body of research has demonstrated the utility of this approach. For example, phosphorodiamidates of various nucleoside analogues have shown potent activity against a range of viruses, including Hepatitis C virus (HCV). nih.gov In a notable study, a series of phosphorodiamidate derivatives of 2'-C-methylguanosine were synthesized and evaluated for their anti-HCV activity. Many of these compounds, which featured a phosphorodiamidate moiety, exhibited nanomolar potency in replicon assays. nih.gov

Nucleoside Analogue Prodrug Moiety Target Virus Observed Activity
2'-C-methylguanosinePhosphorodiamidateHepatitis C Virus (HCV)Nanomolar activity in replicon assays
Zidovudine (AZT)Phosphoramidate (B1195095)Human Immunodeficiency Virus (HIV)Superior antiviral activity to AZT in thymidine (B127349) kinase-deficient cell lines

Enzymatic Bioactivation Mechanisms of Phosphorodiamidate Prodrugs (e.g., Carboxypeptidase Y, Phosphoramidase-type Enzymes)

The successful delivery of the nucleoside monophosphate relies on the precise enzymatic cleavage of the prodrug moiety within the target cell. The bioactivation of phosphorodiamidate prodrugs is a multi-step process. nih.govnih.gov The initial step is often the hydrolysis of the amino acid ester by cellular esterases, such as carboxypeptidases. nih.gov This is followed by an intramolecular cyclization reaction, which results in the expulsion of the aryloxy group (e.g., 4-chlorophenol). The final step is the hydrolysis of the remaining phosphoramidate bond by a phosphoramidase, such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), to release the nucleoside monophosphate. nih.gov

Utilization in Gene Expression Modulation Research Tools

Beyond their application in prodrugs, phosphorodiamidate linkages, often in conjunction with a morpholino backbone, form the basis of a powerful class of antisense oligonucleotides known as Phosphorodiamidate Morpholino Oligomers (PMOs). nih.govnih.gov These synthetic molecules are designed to bind to specific RNA sequences and modulate gene expression, making them invaluable tools in basic research and therapeutic development. gene-tools.commdpi.com

Phosphorodiamidate Morpholino Oligomers (PMOs) in Gene Knockdown Studies

PMOs are synthetic nucleic acid analogues that have a six-membered morpholine (B109124) ring in place of the deoxyribose or ribose sugar and a phosphorodiamidate linkage instead of the natural phosphodiester bond. nih.govmdpi.com This modified backbone is uncharged and highly resistant to degradation by cellular nucleases, which contributes to their stability and in vivo efficacy. nih.gov

PMOs are widely used in gene knockdown studies to investigate the function of specific genes. nih.govgene-tools.com By designing a PMO with a sequence complementary to a target mRNA, researchers can specifically block the translation of that mRNA into protein. This allows for the functional analysis of the targeted gene. Studies have demonstrated the effectiveness of PMOs in reducing the expression of specific proteins in a variety of research models, from cell culture to whole organisms. nih.govgene-tools.com For instance, PMOs have been successfully used to knock down viral gene expression to study the roles of viral regulatory genes and proteins. nih.gov

Mechanisms of Steric Hindrance for Translation Blocking and Splice Blocking

Unlike some other antisense technologies that lead to the degradation of the target RNA, PMOs primarily act through a steric hindrance mechanism. nih.govnih.gov They bind to their target RNA sequence with high affinity and specificity, physically blocking the cellular machinery from accessing the RNA.

Translation Blocking: When a PMO is designed to target the 5' untranslated region (UTR) or the start codon region of an mRNA, it can prevent the assembly of the ribosomal initiation complex, thereby blocking the initiation of protein synthesis. nih.gov This effectively silences the expression of the target gene at the protein level.

Splice Blocking: PMOs can also be designed to target splice sites or splice regulatory sequences within a pre-mRNA molecule. mdpi.comresearchgate.net By binding to these sites, the PMO can prevent the spliceosome from recognizing and processing the pre-mRNA correctly. This can lead to the exclusion of an exon (exon skipping) or the inclusion of an intron, resulting in a non-functional or altered protein. This splice-switching capability has been particularly valuable in the development of therapies for genetic disorders such as Duchenne muscular dystrophy. mdpi.com

Mechanism Target Site on RNA Outcome
Translation Blocking5' UTR, Start CodonInhibition of protein synthesis
Splice BlockingExon-intron junctions, Splice enhancer/silencer sitesAltered mRNA splicing (e.g., exon skipping)

Development of Modified Oligonucleotides for RNA Interaction Studies

The unique properties of the phosphorodiamidate linkage have spurred the development of various modified oligonucleotides for studying RNA structure and function. nih.govnih.gov The neutrality and nuclease resistance of the phosphorodiamidate backbone make it an ideal scaffold for creating probes to investigate RNA-protein interactions, RNA folding, and other dynamic processes involving RNA. nih.gov

Researchers have synthesized chimeric oligonucleotides that combine phosphorodiamidate linkages with other modifications to fine-tune their properties for specific applications. preprints.org These modifications can include changes to the nucleobases or the sugar moiety, as well as the incorporation of fluorescent labels or cross-linking agents. Such modified oligonucleotides are powerful tools for elucidating the complex roles of RNA in cellular processes. nih.gov

Role in Enzyme Inhibition Research (e.g., Urease)

The study of enzyme inhibitors is crucial for understanding catalytic mechanisms and for the development of therapeutic agents. 4-Chlorophenyl phosphorodiamidate has emerged as a significant molecule in this field, particularly in the research of urease inhibition.

Structural Requirements for this compound-Based Enzyme Inhibition

The effectiveness of 4-substituted phenyl phosphorodiamidates, including the 4-chloro derivative, as urease inhibitors is intrinsically linked to their molecular structure. These compounds are recognized as a potent class of urease inhibitors, often exhibiting slow-binding properties. nih.gov The inhibitory activity of these compounds is significantly influenced by the nature of the substituent on the phenyl ring.

Research has demonstrated a strong correlation between the second-order rate constants of inhibition (kᵢ) and the acidity (pKa) of the corresponding phenol (B47542). For instance, a higher inhibitory rate is observed with more electron-withdrawing groups on the phenyl ring. This relationship suggests that the phenoxy group acts as a leaving group during the interaction with the enzyme. The general structure-activity relationship indicates that the phosphorodiamidate moiety is essential for the inhibitory action, acting as a mimic of the substrate, urea (B33335). nih.gov

Compounds containing a urea or thiourea (B124793) fragment are a natural choice for designing urease inhibitors due to their resemblance to the natural substrate. nih.gov While simple urea derivatives can be effective, the incorporation of a phosphorodiamidate group, as seen in this compound, significantly enhances inhibitory potency. nih.govnih.gov The high efficiency of phosphorodiamidates is attributed to their close similarity to the transition state of the enzymatic hydrolysis of urea. nih.gov

Below is a table summarizing the types of urease inhibitors and the classification of this compound.

Inhibitor Classification Examples Relevance to this compound
Thiolic CompoundsMetal ions like Ag⁺ and Hg²⁺Acts on sulfhydryl groups, a different mechanism.
Hydroxamic AcidsAcetohydroxamic acidCompetes with urea for binding to the active site.
Substituted PhosphorodiamidatesPhenyl phosphorodiamidatesThe class to which this compound belongs; highly effective. nih.gov
Urea/Thiourea Derivatives1-(4-chlorophenyl)-3-palmitoylthioureaDemonstrates the importance of the urea-like structure, which the phosphorodiamidate mimics. nih.gov

Mechanistic Insights into Enzyme-Inhibitor Interactions

The mechanism by which this compound and related compounds inhibit urease involves a covalent but reversible interaction with the enzyme's active site. nih.gov Urease is a nickel-containing metalloenzyme, and the active site contains a binuclear nickel center that is crucial for catalysis. nih.govnih.gov

The proposed mechanism suggests that the phosphorodiamidate inhibitor coordinates to the nickel ions in the active site. nih.gov This interaction is thought to lead to the formation of a phosphoacyl enzyme intermediate. nih.gov The process is described as slow-binding, meaning that the initial binding is followed by a slower step that leads to a more tightly bound complex. nih.gov

The inhibition is considered covalent because of the formation of a bond between the phosphorus atom of the inhibitor and a nucleophilic residue in the enzyme's active site. However, this bond is also labile, allowing for the possibility of reversal, which classifies the inhibition as reversible. nih.gov The Bronsted beta value of 0.4 for the inhibition process is consistent with a model of an Sₙ2(P) reaction, further supporting the proposed mechanism of a common phosphoacyl enzyme intermediate. nih.gov

The interaction of the phosphorodiamidate with the nickel center is believed to mimic the binding of the substrate, urea. In some proposed models, the inhibitor's oxygen atom binds to one nickel ion, while an amide group coordinates to the other, effectively blocking the active site and preventing the hydrolysis of urea. nih.gov

Contributions to Heterocyclic Chemistry and Novel Compound Synthesis

The unique chemical properties of the phosphorodiamidate group in molecules like this compound make it a valuable reagent in the synthesis of novel heterocyclic compounds and complex organic structures.

Phosphorylation and Derivatization of Purines and Pterins

Phosphorylation is a key chemical transformation in the synthesis of biologically active molecules, including derivatives of purines and pterins. While specific examples detailing the use of this compound for the phosphorylation of pterins are not prevalent in the surveyed literature, the general reactivity of related phosphoramidates provides a strong basis for its potential in this area.

Phosphoramidates are widely used as phosphorylating agents for nucleosides, which include the purine (B94841) bases adenine (B156593) and guanine. These reactions are fundamental to the synthesis of antiviral and anticancer prodrugs, known as ProTides. The general approach involves the reaction of a nucleoside's hydroxyl group with a phosphoramidate derivative, often activated by a coupling agent. The resulting phosphoramidate derivatives of nucleosides often exhibit enhanced biological activity compared to the parent nucleoside.

Given that pterins are also heterocyclic compounds with reactive hydroxyl and amino groups, it is chemically plausible that this compound could be employed in a similar fashion to introduce a phosphorodiamidate moiety onto a pterin (B48896) scaffold. This would lead to novel pterin derivatives with potentially interesting biological properties, drawing on the established role of pterins as cofactors in various enzymatic reactions.

Synthesis of Phosphorodiamidate-Bridged Organic Scaffolds

The creation of bridged organic scaffolds is a sophisticated area of synthetic chemistry aimed at producing molecules with well-defined three-dimensional structures. These scaffolds are of interest in drug discovery and materials science. While the direct use of this compound to create phosphorodiamidate-bridged organic scaffolds is not extensively documented in the available research, the concept is chemically feasible.

Phosphorodiamidates can be designed as bifunctional linkers. By having two reactive sites, they can be used to connect different parts of a molecule or to link two separate molecules, potentially forming a macrocyclic or bridged structure. For instance, a molecule with two hydroxyl or amino groups could react with a suitable phosphorodiamidate precursor to form a cyclic structure with a phosphorodiamidate bridge.

The synthesis of phosphorodiamidate morpholino oligomers (PMOs), which are antisense therapeutics, involves the formation of phosphorodiamidate linkages to create the backbone of the oligomer. nih.gov This demonstrates the utility of phosphorodiamidate chemistry in constructing large, complex molecules with repeating units, which can be considered a type of linear scaffold. The principles of this chemistry could be adapted to intramolecular reactions to form cyclic and bridged systems.

Future Research Directions and Unexplored Avenues for 4 Chlorophenyl Phosphorodiamidate Chemistry

Development of Green and Sustainable Synthetic Routes

Traditional synthesis of phosphorodiamidates often involves multi-step processes and the use of hazardous reagents, such as phosphorus oxychloride and chlorinated solvents, which generate considerable waste. nih.gov Future research must prioritize the development of green and sustainable synthetic methodologies for 4-Chlorophenyl phosphorodiamidate.

Key areas of focus should include:

Catalytic Approaches: The use of catalytic reagents is superior to stoichiometric ones for environmental benignity. nih.govyoutube.com Research into transition-metal or organocatalyzed reactions for forming the P-N bonds can reduce activation energy and increase reaction rates under milder conditions. nih.govyoutube.com For instance, copper- or iodine-mediated aerobic oxidative coupling of H-phosphonates and amines represents a promising green alternative. nih.gov

Solvent-Free and Alternative Solvents: Exploring solvent-free reaction conditions is an effective eco-friendly strategy, often leading to reduced reaction times, higher yields, and simplified work-ups. tandfonline.comtandfonline.comnih.gov Where solvents are necessary, the use of green solvents like water or bio-based solvents should be investigated.

Table 1: Comparison of a Hypothetical Traditional vs. a Proposed Green Synthetic Route for this compound

FeatureTraditional Route (Hypothetical)Proposed Green RouteGreen Chemistry Benefit
Phosphorus Source Phosphorus oxychloride (POCl₃)Dialkyl H-phosphonateAvoids hazardous and corrosive reagent.
Reaction Type Multi-step with intermediate isolationCatalytic one-pot synthesisHigher atom economy, less waste, time-saving. youtube.com
Catalyst Stoichiometric base (e.g., Triethylamine)Recyclable catalyst (e.g., Cu-based)Reduces waste, allows for catalyst reuse. nih.gov
Solvent Chlorinated solvents (e.g., Dichloromethane)Solvent-free or green solvent (e.g., water)Reduces toxicity and environmental impact. tandfonline.com
Byproducts Triethylamine (B128534) hydrochloride saltsWaterBenign byproduct, easier separation. nih.gov

Advanced Structural Modifications for Tailored Chemical Reactivity

The structure of this compound offers multiple sites for modification to fine-tune its chemical and physical properties for specific applications. The phosphorodiamidate motif is a key feature in various prodrugs, designed to improve the delivery of therapeutic nucleoside monophosphates. nih.govnih.govrsc.org This highlights the potential to tailor the reactivity and biological interactions of this compound through strategic structural changes.

Future research should explore:

N-Substituent Variation: The two nitrogen atoms of the diamidate moiety are prime targets for modification. Introducing different alkyl, aryl, or functional groups (e.g., amino acid esters) can modulate the compound's solubility, lipophilicity, hydrolytic stability, and ability to interact with biological targets. nih.govnih.gov Symmetrical and asymmetrical substitution patterns could be explored to create a library of derivatives. nih.gov

Aryl Ring Functionalization: While the starting point is a 4-chlorophenyl group, altering the position or nature of the halogen (e.g., fluorine, bromine) or introducing other substituents on the aromatic ring could significantly impact electronic properties and, consequently, reactivity and binding affinities.

P-Chirality: Introducing chirality at the phosphorus center, by using different amino acid esters for example, can lead to diastereoisomers with distinct biological profiles, a known factor in the efficacy of phosphoramidate (B1195095) prodrugs. nih.gov

Table 2: Potential Structural Modification Sites on this compound and Their Predicted Effects

Modification SiteExample ModificationPotential Impact on PropertiesRationale/Application Area
Amide (N) Groups L-Alanine methyl esterIncreased solubility, enzymatic cleavageProdrug design for targeted delivery. nih.govrsc.org
Amide (N) Groups Long alkyl chainsIncreased lipophilicityImproved membrane permeability.
Aromatic Ring Change Cl to F or BrAltered electronic effects, metabolic stabilityFine-tuning reactivity and drug metabolism profiles.
Aromatic Ring Add electron-donating group (e.g., -OCH₃)Modified P-O bond reactivityControl of hydrolysis rate.
Phosphorus Center Introduction of a second, different N-substituentCreation of a chiral centerStereospecific interactions with biological targets. nih.gov

Integration into Novel Catalytic Systems and Material Science Applications

The unique electronic and structural features of phosphorodiamidates suggest their utility beyond biological applications, extending into catalysis and material science.

Asymmetric Catalysis: Chiral phosphoramidites and phosphorodiamidites have emerged as a versatile and highly effective class of ligands for transition-metal-catalyzed asymmetric reactions. nih.govrsc.orgresearchgate.net Future work could involve the synthesis of chiral derivatives of this compound to serve as ligands for metals like rhodium, palladium, or nickel. rsc.orgcfmot.de The electronic properties conferred by the 4-chlorophenyl group could offer unique selectivity in reactions such as asymmetric hydrogenation or carbon-carbon bond formation. researchgate.netcfmot.de

Material Science: Phosphorus-containing polymers are a growing field of research for biomedical and industrial applications, prized for properties like biocompatibility and flame retardancy. researchgate.netfree.frnih.gov

Polymer Synthesis: this compound could be developed as a monomer or a precursor for poly(phosphorodiamidate)s. researchgate.net These polymers, with P-N bonds in the backbone, have shown potential for creating precisely degradable materials where the degradation profile can be controlled by pH. researchgate.net

Functional Additives: The presence of both phosphorus and chlorine suggests potential as a flame-retardant additive for various polymer matrices, a well-known application for many organophosphorus compounds. free.fr

Table 3: Prospective Applications in Catalysis and Material Science

Application AreaProposed Role of this compound DerivativeKey Properties to EngineerPotential Advantage
Asymmetric Catalysis Chiral ligand for transition metalsStereochemical rigidity, defined coordination sphereHigh enantioselectivity in C-C and C-heteroatom bond formation. nih.govresearchgate.net
Degradable Polymers Monomer for poly(phosphorodiamidate) synthesisDefined reactivity for polymerization (e.g., via ADMET)Access to polymers with precisely controllable degradation via P-N bond cleavage. researchgate.netrsc.org
Flame Retardants Additive for commodity polymersHigh phosphorus and chlorine content, thermal stabilitySynergistic flame-retardant effect in various materials. free.fr
Biomaterials Component of biocompatible polymersBiocompatibility, controlled hydrolysisUse in drug delivery systems or tissue engineering scaffolds. nih.govnih.govmdpi.com

Expansion of Computational Methodologies for Complex Systems Involving 4-Chlorophenyl Phosphorodiamidates

Computational chemistry offers powerful tools to predict properties and guide experimental work, saving time and resources. For a relatively unexplored molecule like this compound, computational studies are essential to build a foundational understanding and direct future research.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the fundamental properties of the molecule. nih.govmdpi.com This includes predicting its geometric and electronic structure, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts. nih.gov Furthermore, DFT is a powerful tool for elucidating reaction mechanisms, such as pathways for its synthesis or hydrolysis, and for calculating the energy barriers involved. nih.govtib.eursc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in complex environments. nih.govyoutube.comyoutube.com For example, simulations could model the interaction of a prodrug derivative with a target enzyme, the conformational dynamics of a polymer chain containing this unit, or its aggregation behavior in solution. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR studies can establish mathematical relationships between chemical structure and a specific activity (e.g., catalytic efficiency, biological effect). ihu.ac.ir This can help in designing new molecules with enhanced properties. nsmsi.ir

Table 4: Application of Computational Methods to this compound Research

Computational MethodResearch Question/ApplicationPredicted Outcome/Insight
Density Functional Theory (DFT) Elucidate green synthesis reaction pathways.Reaction energies, transition state structures, and activation barriers. nih.govnih.gov
DFT Predict spectroscopic properties (NMR, IR).Theoretical spectra to aid in experimental characterization.
Molecular Dynamics (MD) Simulate interaction with a biological target (e.g., enzyme).Binding free energy, key interacting residues, conformational changes. nih.govnih.gov
MD Investigate behavior of a poly(phosphorodiamidate) chain.Polymer folding, radius of gyration, solvent interactions. nih.gov
QM/MM Simulations Model an enzymatic reaction involving the compound.Detailed mechanism of bond cleavage/formation in a complex active site. rsc.org
QSAR Correlate structural features with observed activity.Predictive model to guide the design of more potent derivatives. ihu.ac.irnsmsi.ir

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.